2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline
CAS No.: 860650-94-8
Cat. No.: VC4454956
Molecular Formula: C19H13ClN2S
Molecular Weight: 336.84
* For research use only. Not for human or veterinary use.
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline - 860650-94-8](/images/structure/VC4454956.png)
Specification
CAS No. | 860650-94-8 |
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Molecular Formula | C19H13ClN2S |
Molecular Weight | 336.84 |
IUPAC Name | 2-(4-chlorophenyl)-4-methyl-5-quinolin-2-yl-1,3-thiazole |
Standard InChI | InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3 |
Standard InChI Key | WMIDVHYAWAHSTL-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure combines a quinoline moiety (a bicyclic system with a benzene ring fused to a pyridine ring) with a thiazole ring (a five-membered ring containing sulfur and nitrogen). The thiazole is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key Structural Features:
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Quinoline Core: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions.
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Thiazole Ring: Introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capabilities.
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4-Chlorophenyl Group: Electron-withdrawing chlorine atom modulates electron density, potentially improving binding affinity to hydrophobic pockets in proteins.
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Methyl Substituent: Steric effects may influence conformational flexibility and metabolic stability.
Physicochemical Properties
While experimental data for this compound are scarce, predictions based on analogous structures suggest:
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Molecular Weight: ~336.8 g/mol (calculated from formula C₁₉H₁₃ClN₂S).
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LogP (Octanol-Water Partition Coefficient): Estimated ~3.5, indicating moderate lipophilicity suitable for membrane permeability.
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Solubility: Likely low in aqueous media but soluble in organic solvents like DMSO or ethanol.
Synthesis and Characterization
Synthetic Routes
The synthesis of quinoline-thiazole hybrids typically involves multi-step protocols:
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Thiazole Ring Formation:
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Quinoline Core Preparation:
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Skraup or Doebner-Miller reactions are standard for quinoline synthesis. For example, cyclization of aniline derivatives with glycerol and sulfuric acid produces quinoline.
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Coupling Reactions:
Optimization Challenges:
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Regioselectivity: Ensuring correct positioning of substituents during cyclization.
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Yield Improvement: Catalytic systems and solvent choices (e.g., DMF vs. THF) significantly affect efficiency.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolves three-dimensional structure but requires high-purity crystals.
Biological Activities and Mechanisms
Mechanism:
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Disruption of microbial cell membranes via hydrophobic interactions.
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Inhibition of DNA gyrase or topoisomerase IV, critical for bacterial DNA replication.
Anticancer Activity
In vitro studies on similar compounds reveal:
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Cytotoxicity: IC₅₀ values of 1.83–4.24 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cells .
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Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.
Structure-Activity Relationship (SAR):
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Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity by increasing electrophilicity.
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Methyl groups improve metabolic stability by shielding reactive sites.
Antioxidant Properties
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DPPH Assay: Radical scavenging activity of 60–70% at 100 µM for analogs.
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ROS Reduction: Suppression of reactive oxygen species in neuronal cells, suggesting neuroprotective potential.
Material Science Applications
Fluorescent Materials
Quinoline derivatives are known fluorophores. Incorporating a thiazole ring may shift emission wavelengths, enabling applications in:
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Organic LEDs (OLEDs): Tunable emission in the blue-green spectrum.
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Chemical Sensors: Detection of metal ions (e.g., Fe³⁺) via fluorescence quenching.
Conductivity Studies
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Charge-Transfer Complexes: Thiazole’s electron-deficient nature facilitates hole transport in organic semiconductors.
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Mobility Metrics: Estimated hole mobility of 0.1–0.5 cm²/V·s for thin-film devices.
Comparative Analysis with Analogous Compounds
Compound | Biological Activity (IC₅₀) | Key Structural Difference |
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2-(4-Chlorophenyl)quinoline | 12.5 µM (HepG2) | Lacks thiazole ring |
4-Methylthiazolo[5,4-c]quinoline | 3.2 µM (MCF7) | Thiazole fused at different position |
Target Compound | Pending data | Unique thiazole-chlorophenyl motif |
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